2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-4,5-dimethoxybenzamide
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Overview
Description
2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-4,5-dimethoxybenzamide is a dimethoxybenzene.
Scientific Research Applications
Hepatitis C Virus Inhibition
A novel series of selective hepatitis C virus (HCV) NS5B polymerase inhibitors, which include derivatives of 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-4,5-dimethoxybenzamide, demonstrate improved in vitro potency against HCV. These compounds bind in a distinct manner in the palm domain of NS5B, suggesting their potential as non-nucleoside inhibitors targeting the HCV polymerase (Cheng et al., 2010).
Tumor Imaging and Therapy
Certain benzamide derivatives related to 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-4,5-dimethoxybenzamide have been studied for their potential in imaging and therapy of tumors. For instance, compounds with high affinity and selectivity for the sigma2-receptor are used for identifying tumors in vivo, potentially aiding in the diagnosis and treatment of cancer (Rowland et al., 2006).
Investigation of Molecular Interactions
The molecule has also been utilized in studies focusing on molecular interactions and structure-activity relationships. For example, research on the effects of fluorine substitution in benzamides and the resulting impact on molecular properties and interactions provides insights into the design of more effective pharmaceutical compounds (Pero et al., 1977).
Development of Novel Therapeutic Agents
Research has been conducted on derivatives of this compound for the development of new therapeutic agents. For instance, novel boron-containing molecules related to this compound have shown potent activity against Trypanosoma brucei, the causative agent of African trypanosomiasis, demonstrating the potential of these derivatives in treating parasitic infections (Nare et al., 2010).
PET Imaging of Solid Tumors
Fluorine-containing benzamide analogs, similar to the molecule , have been synthesized and evaluated for their potential in PET imaging of solid tumors. These studies aim to develop more effective diagnostic tools for cancer (Tu et al., 2007).
properties
Product Name |
2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-4,5-dimethoxybenzamide |
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Molecular Formula |
C13H18FNO4 |
Molecular Weight |
271.28 g/mol |
IUPAC Name |
2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-4,5-dimethoxybenzamide |
InChI |
InChI=1S/C13H18FNO4/c1-13(2,7-16)15-12(17)8-5-10(18-3)11(19-4)6-9(8)14/h5-6,16H,7H2,1-4H3,(H,15,17) |
InChI Key |
HSFWXMXVUGUCRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CC(=C(C=C1F)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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